7-methoxy-3-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one
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Overview
Description
7-methoxy-3-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a complex organic compound that features a chromenone core substituted with a methoxy group and a pyrazinyl-oxadiazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-3-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one typically involves multiple steps One common approach is the cyclization of appropriate precursors under controlled conditionsThe pyrazinyl-oxadiazolyl moiety can be introduced via cyclization reactions involving pyrazine derivatives and appropriate reagents under specific conditions such as the presence of catalysts or specific solvents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-methoxy-3-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation might yield oxides of the original compound, while substitution reactions could introduce new functional groups, leading to derivatives with potentially different properties .
Scientific Research Applications
7-methoxy-3-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals, particularly due to its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound’s unique structure makes it useful in materials science for developing new materials with specific properties .
Mechanism of Action
The mechanism of action of 7-methoxy-3-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromenone derivatives and pyrazinyl-oxadiazolyl compounds. Examples include:
- 7-methoxy-3-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one
- 7-methoxy-3-[5-(pyrimidin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one
Uniqueness
What sets 7-methoxy-3-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one apart is its specific substitution pattern, which can confer unique biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
7-methoxy-3-(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O4/c1-22-10-3-2-9-6-11(16(21)23-13(9)7-10)14-19-20-15(24-14)12-8-17-4-5-18-12/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIJVEFGODONLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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